2-(Isopropylthio)-1-methoxybenzene
Description
2-(Isopropylthio)-1-methoxybenzene is a substituted benzene derivative featuring an isopropylthio group (-S-iPr) at the 2-position and a methoxy group (-OCH₃) at the 1-position. Its molecular formula is C₁₀H₁₄OS, with a molecular weight of 182.28 g/mol. Structurally, the compound combines a thioether and an ether moiety on an aromatic ring, which influences its physicochemical properties, such as lipophilicity and electronic characteristics. Potential applications include its use as an intermediate in organic synthesis or pharmaceutical research, particularly for derivatives with psychoactive or bioactive profiles, as seen in structurally related phenethylamines .
Properties
IUPAC Name |
1-methoxy-2-propan-2-ylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-8(2)12-10-7-5-4-6-9(10)11-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEXWXWOVBCHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501273451 | |
| Record name | 1-Methoxy-2-[(1-methylethyl)thio]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501273451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34257-57-3 | |
| Record name | 1-Methoxy-2-[(1-methylethyl)thio]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34257-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxy-2-[(1-methylethyl)thio]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501273451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylthio)-1-methoxybenzene typically involves the reaction of 2-chloro-1-methoxybenzene with isopropylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylthio)-1-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the isopropylthio group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-thiolated benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Isopropylthio)-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Isopropylthio)-1-methoxybenzene depends on the specific reactions it undergoes. For example, in oxidation reactions, the isopropylthio group is converted to sulfoxides or sulfones through the transfer of oxygen atoms from the oxidizing agent. In substitution reactions, the methoxy group is replaced by other functional groups through nucleophilic attack on the aromatic ring.
Comparison with Similar Compounds
4-Bromo-1-isopropyl-2-methoxybenzene (CAS 1369775-86-9)
This compound shares a benzene core with substituents at the 1- and 2-positions but replaces the isopropylthio group with a bromine atom. Key differences include:
- Molecular formula : C₁₀H₁₃BrO vs. C₁₀H₁₄OS for 2-(Isopropylthio)-1-methoxybenzene.
- Molecular weight : 229.11 g/mol (bromo derivative) vs. 182.28 g/mol (thioether derivative).
- Reactivity : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the isopropylthio group may participate in oxidation reactions to form sulfoxides or sulfones.
- Lipophilicity : The thioether in this compound likely enhances lipophilicity compared to the bromo analog, affecting solubility and membrane permeability .
2C-T-4 (2,5-Dimethoxy-4-isopropylthiophenethylamine)
While 2C-T-4 is a phenethylamine derivative, it shares the isopropylthio and methoxy substituents but on a different scaffold:
- Core structure : Phenethylamine (aromatic ring + ethylamine side chain) vs. simple benzene in the target compound.
- Biological activity: 2C-T-4 is a psychoactive compound acting as a serotonin receptor agonist, whereas this compound lacks the ethylamine chain critical for receptor interaction. This highlights how minor structural changes drastically alter bioactivity .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-(Isopropylthio)-1-methoxybenzene, also known as isopropylthioanisole, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a methoxy group (-OCH₃) and an isopropylthio group (-S(CH₃)₂) attached to a benzene ring. This structural configuration suggests potential reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance, it has been tested against strains of bacteria and fungi, demonstrating significant inhibitory effects. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cancer cell lines, including P388 and CEM cells. The compound exhibited dose-dependent cytotoxic effects, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (μM) |
|---|---|
| P388 | 15 μM |
| CEM | 20 μM |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition : It can interact with specific enzymes involved in cell proliferation, thereby hindering cancer cell growth.
- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity.
Study on Antimicrobial Efficacy
A study published in Nature demonstrated the effectiveness of this compound against drug-resistant strains of bacteria. The compound was found to enhance the efficacy of conventional antibiotics when used in combination therapy, suggesting a synergistic effect that could be beneficial in treating resistant infections .
Evaluation of Cytotoxic Effects
In a recent investigation, the cytotoxic effects of this compound were evaluated on human cancer cell lines. Results indicated that the compound significantly reduced cell viability in a concentration-dependent manner. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
